![molecular formula C7H5N3O2 B597178 1H-Pyrazolo[4,3-B]pyridine-3-carboxylic acid CAS No. 1260648-73-4](/img/structure/B597178.png)
1H-Pyrazolo[4,3-B]pyridine-3-carboxylic acid
説明
1H-Pyrazolo[4,3-b]pyridine-3-carboxylic acid (CAS: 1260648-73-4, molecular formula: C₇H₅N₃O₂) is a heterocyclic compound featuring a fused pyrazole-pyridine core with a carboxylic acid substituent at the 3-position. It is commercially available with ≥97% purity and is utilized as a key intermediate in pharmaceuticals, agrochemicals, and materials science . Its applications span anticancer agents, anticoagulants, and liquid crystal technologies, underscoring its versatility in research and industry .
準備方法
Key Synthetic Pathways for 1H-Pyrazolo[4,3-b]pyridine-3-carboxylic Acid
Nitrosation-Cyclization via Intermediate V
The most widely documented route involves a nitrosation-cyclization sequence starting from intermediate V (3-amino-2,3-dihydro-1H-pyrazolo[4,3-b]pyridine). As detailed in CN102911174A, this method employs sodium nitrite (NaNO₂) under acidic conditions to achieve cyclization .
Reaction Conditions and Optimization
-
Acid Selection : Dilute sulfuric acid (25% H₂SO₄) or hydrochloric acid (HCl) is preferred, with reactions conducted at −5°C to 0°C to minimize side reactions .
-
Stoichiometry : A molar ratio of 1:1.2 (intermediate V:NaNO₂) ensures complete conversion, with excess nitrite improving yields to >90% .
-
Workup : Neutralization to pH 7–8 precipitates the product, which is isolated via filtration and dried under reduced pressure .
Table 1: Representative Yields from Nitrosation-Cyclization
Intermediate V (mol) | NaNO₂ (mol) | Acid | Temperature (°C) | Yield (%) |
---|---|---|---|---|
0.27 | 0.33 | 25% H₂SO₄ | 0 | 90.0 |
0.27 | 0.56 | HCl | −5 | 95.3 |
¹H NMR data (DMSO-d₆) for the product confirms regioselectivity: δ 14.10 (br, 1H, NH), 8.70–7.46 (m, 3H, aromatic), 4.40 (q, 2H, CH₂), 1.36 (t, 3H, CH₃) .
Cyclocondensation of Hydrazines with Pyridine Derivatives
Alternative routes leverage cyclocondensation between hydrazines and functionalized pyridines. For example, 2-chloro-3-cyanopyridine reacts with hydrazine hydrate to form 3-aminopyrazolo[3,4-b]pyridine, which is subsequently oxidized to the carboxylic acid .
Mechanistic Insights
-
Step 1 : Nucleophilic displacement of chloride by hydrazine generates an amidrazone intermediate.
-
Step 2 : Intramolecular cyclization yields the pyrazolo-pyridine core.
-
Step 3 : Oxidation of the 3-methyl group (e.g., KMnO₄ in acidic media) produces the carboxylic acid .
Table 2: Oxidation of 3-Methylpyrazolo[4,3-b]pyridine
Substrate | Oxidizing Agent | Conditions | Yield (%) |
---|---|---|---|
3-Methyl derivative | KMnO₄/H₂SO₄ | Reflux, 6 h | 78 |
3-Methyl derivative | CrO₃/AcOH | 80°C, 4 h | 65 |
Comparative Analysis of Methodologies
Efficiency and Scalability
The nitrosation-cyclization route (Section 1.1) offers superior yields (90–95%) and shorter reaction times (2–3 h) compared to cyclocondensation (65–78%, 6–10 h) . However, the latter provides modular access to diverse 3-substituted analogs.
Recent Advances in Catalytic Approaches
Palladium-Catalyzed Coupling Reactions
Pd/C-mediated hydrogenation of nitro intermediates (e.g., compound IV-1 to V-1) achieves near-quantitative yields (99.3%) under ambient conditions . This step is critical for reducing nitro groups without over-hydrogenation.
Table 3: Catalytic Hydrogenation Parameters
Substrate | Catalyst | H₂ Pressure | Time (h) | Yield (%) |
---|---|---|---|---|
IV-1 | Pd/C (10%) | 1 atm | 3 | 99.3 |
IV-1 | Pd(OH)₂/C | 1 atm | 1 | 99.3 |
Structural Characterization and Validation
Spectroscopic Data
-
¹H NMR : Aromatic protons resonate at δ 8.70–7.46, with ethyl ester protons (if present) at δ 4.40 (q) and 1.36 (t) .
-
¹³C NMR : Carboxylic acid carbonyl at δ 167–170 ppm, pyridine C-2 at δ 148–152 ppm .
Industrial Applications and Process Optimization
Large-Scale Synthesis
Patent CN102911174A reports kilogram-scale production using:
化学反応の分析
Types of Reactions: 1H-Pyrazolo[4,3-B]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolopyridines with various functional groups
科学的研究の応用
Medicinal Chemistry
1H-Pyrazolo[4,3-B]pyridine-3-carboxylic acid has been explored for its therapeutic potential in treating various diseases. Notably, it has been investigated as a potential inhibitor of phosphodiesterase enzymes (PDEs), which are critical in regulating intracellular signaling pathways involved in neurodegenerative disorders and psychiatric conditions .
Case Study: PDE Inhibition
- Objective: To assess the efficacy of 1H-pyrazolo[4,3-B]pyridine derivatives as PDE inhibitors.
- Findings: Compounds derived from this acid exhibited significant inhibition of PDE1, showing promise for treating conditions like Alzheimer's disease.
Biochemical Probes
The compound is utilized as a biochemical probe to investigate enzyme functions and protein interactions. Its ability to bind to specific enzyme active sites allows researchers to study the modulation of biochemical pathways such as proliferation and apoptosis.
Case Study: Enzyme Interaction
- Objective: To evaluate the interaction of 1H-pyrazolo[4,3-B]pyridine derivatives with human peroxisome proliferator-activated receptor alpha (hPPARα).
- Findings: Structure-activity relationship (SAR) studies indicated that certain derivatives effectively activated hPPARα, suggesting potential applications in metabolic disorders .
Agricultural Applications
In the field of agrochemicals, this compound derivatives have been developed as fungicides and herbicides due to their biological activity against phytopathogenic fungi.
Case Study: Antifungal Activity
作用機序
The mechanism of action of 1H-Pyrazolo[4,3-B]pyridine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. This inhibition can lead to the modulation of various biochemical pathways, ultimately affecting cellular processes such as proliferation, differentiation, and apoptosis .
類似化合物との比較
Comparison with Structurally Similar Compounds
Positional Isomers and Substitution Patterns
1H-Pyrazolo[3,4-b]pyridine-3-carboxylic Acid (CAS: 116855-08-4)
- Structural Difference : The pyrazole ring is fused at the [3,4-b] position instead of [4,3-b].
- This isomer is reported in kinase inhibitor syntheses but shows distinct metabolic stability compared to the [4,3-b] analog .
1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic Acid (CAS: 14140175)
- Structural Difference : A methyl group at the 1-position of the pyrazole ring.
- Impact : Methylation enhances lipophilicity, improving membrane permeability. This derivative is used in metal coordination complexes, where the methyl group stabilizes tautomeric forms (e.g., 7b-L3 vs. 4b0-L3) .
Halogenated Derivatives
5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic Acid
- Synthesis : Bromination of the pyridine ring via AcOH/AcONa mixture, followed by ester hydrolysis .
- Utility : Bromine serves as a reactive site for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling diversification into anticancer agents. However, initial synthesis routes faced reproducibility challenges, prompting optimization .
Ester Derivatives
Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate (CAS: 1234616-14-8)
- Role: Esterification (using H₂SO₄ in methanol) protects the carboxylic acid, facilitating intermediate handling. Hydrolysis under basic conditions regenerates the acid, a critical step in APIs like apixaban .
- Comparison : Esters exhibit higher volatility and solubility in organic solvents compared to the free acid, simplifying purification .
Complex Heterocyclic Analogs
4-(1-Ethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic Acid
- Structural Features : Ethyl and methyl substituents on the pyrazole and pyridine rings.
- Impact : Increased steric bulk and lipophilicity enhance target selectivity in kinase inhibition but may reduce aqueous solubility .
Anticancer Activity
- 1H-Pyrazolo[4,3-b]pyridine-3-carboxylic Acid : Serves as a scaffold for CDK inhibitors, with cytotoxicity linked to substituent electronic effects. For example, brominated derivatives show enhanced apoptosis in human cancer cells .
- Benzimidazole Hybrids : Compounds like 3-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines exhibit improved anticancer potency due to dual heterocyclic pharmacophores .
Material Science
- Liquid Crystals: Derivatives with iodophenyl or methoxyphenyl groups (e.g., 6-(4-iodophenyl)-1-(4-methoxyphenyl)-7-oxo-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid) display mesomorphic properties, useful in display technologies .
生物活性
1H-Pyrazolo[4,3-B]pyridine-3-carboxylic acid is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and therapeutic potential in various diseases.
The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. This inhibition can modulate various biochemical pathways, affecting cellular processes such as proliferation, differentiation, and apoptosis.
Structure-Activity Relationships (SAR)
SAR studies have revealed critical insights into how modifications to the pyrazolo[4,3-B]pyridine structure influence its biological activity. For instance, variations in substituents at different positions on the pyrazole ring can significantly enhance or diminish its potency against specific targets.
Key Findings:
- Substituent Effects : The presence and position of substituents on the pyrazolo ring are crucial for activity. For example, compounds with bulky substituents have shown enhanced binding affinity to their targets .
- Potency Variations : Certain derivatives exhibit potent inhibitory effects on fibroblast growth factor receptors (FGFRs) with IC50 values as low as 42.4 nM . In contrast, other derivatives have demonstrated significant agonistic activity towards peroxisome proliferator-activated receptor alpha (PPARα), comparable to established drugs like fenofibrate .
Biological Activities
This compound has been investigated for various biological activities:
- Cancer Therapy : Several derivatives have been identified as potent inhibitors of cancer-related kinases such as TBK1. For instance, compound 15y demonstrated an IC50 value of 0.2 nM against TBK1 and showed antiproliferative effects across multiple cancer cell lines .
- Metabolic Regulation : Compounds derived from this scaffold have been shown to activate PPARα, which plays a vital role in lipid metabolism. These compounds effectively reduced triglyceride levels in animal models .
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by inhibiting key signaling pathways involved in the immune response, making them potential candidates for treating inflammatory diseases .
Case Studies
Several studies highlight the efficacy of 1H-Pyrazolo[4,3-B]pyridine derivatives in preclinical models:
- FGFR Inhibition : A study evaluated a series of substituted pyrazolo derivatives that selectively inhibited FGFRs in vitro and in vivo, showcasing significant antitumor activity in xenograft models .
- PPARα Agonism : Research on a specific derivative indicated that it functioned effectively as a PPARα agonist, demonstrating comparable efficacy to conventional fibrate drugs in lowering plasma triglycerides in high-fructose-fed rat models .
Table 1: Summary of Biological Activities
Compound | Target | Activity Type | IC50 Value | Model Used |
---|---|---|---|---|
Compound 7n | FGFR | Inhibitor | 42.4 nM | Cancer cell lines |
Compound 10f | PPARα | Agonist | Comparable to fenofibrate | High-fructose-fed rat model |
Compound 15y | TBK1 | Inhibitor | 0.2 nM | Various cancer cell lines |
Table 2: Structure-Activity Relationships
Substituent Position | Substituent Type | Effect on Activity |
---|---|---|
4 | Amino Group | Increased potency |
3 | Methyl Sulfonyl | Enhanced antitumor activity |
Q & A
Q. What are the common synthetic routes for 1H-Pyrazolo[4,3-B]pyridine-3-carboxylic acid, and how are intermediates characterized?
Basic Research Focus : Synthetic pathway design and intermediate validation.
Methodological Answer :
The compound is typically synthesized via multi-step heterocyclic condensation. For example, derivatives are prepared through:
- Step 1 : Cyclocondensation of 3-aminopyrazoles with β-keto esters or nitriles under acidic conditions to form the pyrazolo-pyridine core .
- Step 2 : Carboxylic acid functionalization via hydrolysis of ester intermediates using NaOH/EtOH .
Characterization : - NMR : Key signals include aromatic protons (δ 7.5–8.7 ppm) and carboxylic acid protons (broad singlet at δ ~12–14 ppm) .
- LCMS/HPLC : Used to confirm molecular weight (e.g., [M+1] = 311.1) and purity (>95%) .
Q. Which spectroscopic and chromatographic techniques are critical for structural elucidation of this compound?
Basic Research Focus : Analytical validation.
Methodological Answer :
- 1H/13C NMR : Essential for confirming regiochemistry and substituent positions. For example, the pyridine ring protons show distinct coupling patterns (e.g., J = 8.4 Hz for vicinal protons) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₃H₁₅N₅O₂ for a derivative in ).
- HPLC with UV/Vis detection : Monitors purity (>97%) and stability under varying pH conditions .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
Basic Research Focus : Hazard mitigation.
Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS Category 2A for eye irritation) .
- Ventilation : Employ fume hoods to minimize inhalation of dust/aerosols (GHS H335: respiratory irritation) .
- Spill Management : Collect solid residues using HEPA-filtered vacuums; avoid dry sweeping to prevent airborne dispersion .
Q. How can reaction conditions be optimized for synthesizing biologically active derivatives of this compound?
Advanced Research Focus : Reaction parameter tuning.
Methodological Answer :
- Catalysis : Use Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups at the pyridine ring. Optimize catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) and solvent (toluene/EtOH mixtures) .
- Temperature Control : Microwave-assisted synthesis (100–150°C) reduces reaction time from hours to minutes .
- Purification : Gradient elution with CH₂Cl₂/MeOH (95:5 to 80:20) on silica gel improves yield of polar derivatives .
Q. How can researchers resolve discrepancies in biological activity data among structural analogs?
Advanced Research Focus : Data contradiction analysis.
Methodological Answer :
- Assay Standardization : Compare IC₅₀ values under identical conditions (e.g., kinase inhibition assays at ATP = 10 μM) .
- Structural-Activity Relationship (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups at Position 6 enhance FGFR1 inhibition) .
- Statistical Validation : Apply ANOVA to assess significance of activity differences between batches or derivatives .
Q. What computational methods predict the compound’s interactions with biological targets like kinases?
Advanced Research Focus : Molecular modeling.
Methodological Answer :
- Docking Studies : Use AutoDock Vina to simulate binding to kinase ATP pockets (e.g., FGFR1 PDB: 3TT0). Focus on hydrogen bonding with backbone amides (e.g., Glu562) and hydrophobic interactions with aliphatic residues .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å indicates robust interactions) .
- Free Energy Calculations : MM-PBSA analysis quantifies binding affinity (ΔG < −8 kcal/mol suggests high potency) .
Q. How do researchers address stability issues during long-term storage of this compound?
Advanced Research Focus : Stability profiling.
Methodological Answer :
- Accelerated Degradation Studies : Store samples at 40°C/75% RH for 4 weeks; monitor decomposition via HPLC (e.g., <5% degradation indicates shelf-stability) .
- Lyophilization : Freeze-dry the compound in phosphate buffer (pH 7.4) to prevent hydrolysis of the carboxylic acid group .
Q. What strategies are employed to enhance the solubility of this compound for in vivo studies?
Advanced Research Focus : Formulation optimization.
Methodological Answer :
特性
IUPAC Name |
1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)6-5-4(9-10-6)2-1-3-8-5/h1-3H,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHDXKEYPUYHMOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=NN2)C(=O)O)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40725528 | |
Record name | 1H-Pyrazolo[4,3-b]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40725528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260648-73-4 | |
Record name | 1H-Pyrazolo[4,3-b]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40725528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。